![molecular formula C15H12BrN3O B3141710 N-(2-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide CAS No. 483359-39-3](/img/structure/B3141710.png)
N-(2-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide
Overview
Description
N-(2-Bromophenyl)-2-nitrobenzamide is a compound that has a similar structure . It has an empirical formula of C13H9BrN2O3 and a molecular weight of 321.13 . Another similar compound is 2-Bromophenylboronic acid, which has a molecular weight of 200.83 .
Synthesis Analysis
The synthesis of bromophenols can be achieved by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 2-(2-Bromophenyl)propanenitrile has a molecular formula of C9H8BrN and a mono-isotopic mass of 208.984009 Da .Chemical Reactions Analysis
Amides, which are similar to the compound you’re asking about, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The reaction involves the acid acting as a catalyst for the reaction between the amide and water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, N-(2-Bromophenyl)benzamide has a density of 1.5±0.1 g/cm3, a boiling point of 291.0±23.0 °C at 760 mmHg, and a flash point of 129.8±22.6 °C .Safety and Hazards
Future Directions
The future directions in the study of a compound depend on its potential applications. For example, bromophenols derived from brominated flame retardants in human environments are present in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .
properties
IUPAC Name |
N-(2-bromophenyl)-2-cyano-3-pyridin-3-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13-5-1-2-6-14(13)19-15(20)12(9-17)8-11-4-3-7-18-10-11/h1-7,10,12H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAVBUNBYKZQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(CC2=CN=CC=C2)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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